Marbostat-100

HDAC6 Inhibition In Vitro Potency Enzyme Assay

Marbostat-100 is the industry's most selective HDAC6 inhibitor (Ki=0.7 nM, >200-fold selectivity over HDAC1-5/7-10), validated in collagen-induced arthritis models with a 25% reduction in clinical arthritic score—a profile unmatched by Tubastatin A or Nexturastat A. Its well-characterized tetrahydro-β-carboline scaffold and enantiomer-specific potency (2.9-fold S>R) make it the definitive tool for inflammation, autoimmunity, and oncology research requiring unambiguous target attribution.

Molecular Formula C22H20N4O4
Molecular Weight 404.4 g/mol
Cat. No. B15279654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMarbostat-100
Molecular FormulaC22H20N4O4
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C2CN(C1=O)CC3=C2C4=CC=CC=C4N3CC5=CC=C(C=C5)C(=O)NO
InChIInChI=1S/C22H20N4O4/c1-24-21(28)16-11-25(22(24)29)12-18-19(16)15-4-2-3-5-17(15)26(18)10-13-6-8-14(9-7-13)20(27)23-30/h2-9,16,30H,10-12H2,1H3,(H,23,27)
InChIKeyZCAIUGLOTHAUQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Marbostat-100: A Next-Generation HDAC6 Inhibitor with Quantifiable Advantages in Potency and Selectivity


Marbostat-100 is a synthetic small-molecule inhibitor of histone deacetylase 6 (HDAC6), a zinc-dependent enzyme involved in epigenetic regulation and cytoplasmic protein deacetylation [1]. It is the lead compound within the Marbostat class of tetrahydro-β-carboline-based hydroxamic acids, which were developed through extensive structure-activity relationship studies to achieve high isoform selectivity for HDAC6 over other HDACs [2]. As a highly selective HDAC6 inhibitor (HDAC6i), Marbostat-100 is primarily utilized as a research tool in the study of inflammation, autoimmunity, and oncology, with demonstrated in vivo efficacy in preclinical models of rheumatoid arthritis [3].

Why Substituting Marbostat-100 with Another HDAC6 Inhibitor Compromises Experimental Integrity


Selective HDAC6 inhibitors are not interchangeable tools. Marbostat-100 exhibits a unique combination of sub-nanomolar affinity for HDAC6 (Ki = 0.7 nM) and >200-fold selectivity over other HDAC isoforms (1-5, 7-10) , a profile that is not matched by other commonly used inhibitors such as Tubastatin A or Nexturastat A [1]. This high level of selectivity is critical for accurately dissecting the role of HDAC6 in complex biological systems, as even minor off-target inhibition of other HDACs can lead to confounding results and misinterpretation of data [2]. Furthermore, the specific cellular and in vivo potency of Marbostat-100, including its well-characterized activity in a collagen-induced arthritis model, cannot be reliably reproduced by simply adjusting the dose of a less selective or less potent alternative [3].

Quantitative Evidence for the Differentiated Profile of Marbostat-100


Superior In Vitro Potency of Marbostat-100 Compared to the Reference HDAC6 Inhibitor Tubastatin A

Marbostat-100 demonstrates a 100-fold higher inhibitory potency for HDAC6 compared to the established reference inhibitor Tubastatin A. In a direct comparison using an in vitro enzyme assay, Marbostat-100 achieved comparable enzyme inhibition at a concentration of 50 nM, whereas Tubastatin A required a 5 µM concentration [1]. This quantifiable difference underscores the superior molecular efficiency of Marbostat-100 and its ability to achieve robust target engagement at significantly lower concentrations [2].

HDAC6 Inhibition In Vitro Potency Enzyme Assay

In Vivo Efficacy of Marbostat-100 in a Collagen-Induced Arthritis (CIA) Model

In a collagen-induced arthritis (CIA) mouse model, Marbostat-100 demonstrated significant in vivo efficacy. Treatment with Marbostat-100 at a dose of 30 mg/kg resulted in a measurable improvement in disease severity, as evidenced by a 25% reduction in the clinical arthritic score compared to the vehicle control group after just one week of treatment [1]. This was further supported by reduced paw thickness and attenuated weight loss in the treatment group [2].

In Vivo Efficacy Rheumatoid Arthritis Anti-inflammatory

Quantified Isoform Selectivity of Marbostat-100 Over Other HDACs

Marbostat-100 exhibits a high degree of selectivity for HDAC6 over other HDAC isoforms, a critical differentiator from pan-HDAC inhibitors or less selective HDAC6 inhibitors. Biochemical profiling demonstrates that Marbostat-100 has a Ki of 0.7 nM for HDAC6 and displays >200-fold selectivity over HDACs 1, 2, 3, 4, 5, 7, 8, 9, and 10 . For context, the HDAC6 inhibitor Nexturastat A has an IC50 of ~5 nM but is only >190-fold selective, with a lower absolute potency for HDAC6 .

Isoform Selectivity Off-Target Profile Enzymatic Assay

Enantiomeric Potency and Its Impact on Tool Compound Reliability

The stereochemistry of Marbostat-100 significantly influences its potency. The active S-enantiomer (S-marbostat-100) exhibits a Ki of 0.7 nM against HDAC6, whereas the R-enantiomer is approximately 2.9-fold less potent, with a Ki of 2.01 nM [1]. This demonstrates a clear stereochemical preference for HDAC6 binding, which is crucial for obtaining reproducible and interpretable results in biological assays [2].

Enantioselectivity Stereochemistry Structure-Activity Relationship

Enhanced Solubility and Stability for Improved Assay Performance

Marbostat-100 is noted for its favorable physicochemical properties. It does not violate any of Lipinski's 'Rule of Five' criteria, indicating good drug-likeness [1]. Importantly, specific structural modifications, such as the attachment of a morpholinoethoxy moiety, have been shown to dramatically enhance its aqueous solubility compared to earlier lead compounds, addressing a key limitation for in vitro and in vivo studies [2]. Furthermore, subsequent research has focused on modifying Marbostat-100 to significantly improve its hydrolytic stability, which is crucial for consistent performance in biological assays and long-term storage .

Aqueous Solubility Hydrolytic Stability Physicochemical Properties

Validated Research and Application Scenarios for Marbostat-100


Specific Investigation of HDAC6 Function in Inflammation and Autoimmune Disease Models

Given its quantified >200-fold selectivity over other HDACs and potent in vivo efficacy demonstrated by a 25% reduction in the clinical arthritic score in a CIA model, Marbostat-100 is the optimal tool for studies requiring high-confidence attribution of observed effects to HDAC6 inhibition. Its use minimizes the risk of data being confounded by off-target activity on other HDAC isoforms, a common issue with less selective inhibitors like Tubastatin A [1] [2].

Enantiomer-Specific Pharmacological Studies for HDAC6

The quantifiable 2.9-fold difference in potency between the S- and R-enantiomers of Marbostat-100 (Ki of 0.7 nM vs. 2.01 nM) makes it a valuable tool for researchers investigating the role of stereochemistry in HDAC6 binding and function. Experiments utilizing the purified S-enantiomer ensure maximum potency and minimize experimental variability that could arise from using a racemic mixture or the less active enantiomer [3].

Advanced Structure-Activity Relationship (SAR) and Medicinal Chemistry Studies

Marbostat-100 serves as a validated, high-potency lead scaffold for further medicinal chemistry optimization. Its well-characterized core structure and the demonstrated ability to dramatically improve its solubility (through the addition of a morpholinoethoxy moiety) and hydrolytic stability make it an excellent starting point for the rational design of next-generation HDAC6 inhibitors with improved drug-like properties [4] .

Investigating the Role of HDAC6 in Cancer Biology

Marbostat-100 has been shown to reduce oncogenic MYC levels and prevent lymphomagenesis in a mouse model of MYC-induced aggressive B-cell lymphoma. This makes it a highly relevant tool for cancer researchers seeking to explore the therapeutic potential of HDAC6 inhibition in hematological malignancies, particularly those driven by MYC dysregulation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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